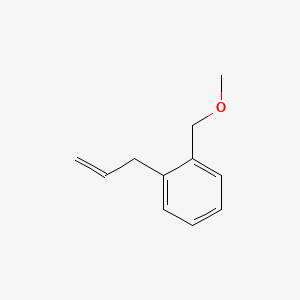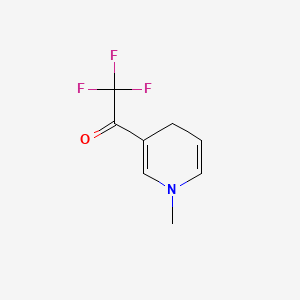![molecular formula C62H118NO15P B590823 [(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate CAS No. 137245-42-2](/img/structure/B590823.png)
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-172 is a neoplasm inhibitor derived from the brain tissue of a 53-year-old male patient with glioblastoma . This compound is primarily used in neuroscience research and has shown potential in inhibiting the growth of neoplastic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of A-172 involves isolating the compound from glioblastoma cells. The cells are cultured in a medium containing Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin . The cells are then harvested and processed to extract the compound.
Industrial Production Methods
Industrial production of A-172 involves large-scale cell culture techniques. The glioblastoma cells are grown in bioreactors under controlled conditions to ensure optimal growth and compound production. The cells are then harvested, and the compound is purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
A-172 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving A-172 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of A-172. These derivatives are studied for their enhanced biological activity and stability.
Scientific Research Applications
A-172 has a wide range of scientific research applications:
Chemistry: A-172 is used as a model compound to study the chemical behavior of neoplasm inhibitors.
Biology: In biological research, A-172 is used to study the mechanisms of glioblastoma cell growth and inhibition.
Medicine: A-172 is being explored for its potential therapeutic applications in treating glioblastoma and other types of cancer.
Industry: In the pharmaceutical industry, A-172 is used in the development of new cancer therapies.
Mechanism of Action
A-172 exerts its effects by targeting specific molecular pathways involved in neoplasm formation. It inhibits the activity of enzymes and proteins that promote cell proliferation and survival. The compound interferes with the signaling pathways that regulate cell growth, leading to the inhibition of neoplastic cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A-172 include other neoplasm inhibitors such as JAK inhibitors, IDH inhibitors, and FLT3 inhibitors . These compounds also target specific molecular pathways involved in cancer cell growth and survival.
Uniqueness of A-172
What sets A-172 apart from other neoplasm inhibitors is its origin from glioblastoma cells and its specific targeting of pathways involved in glioblastoma cell growth. This makes it a unique and valuable compound for research and therapeutic applications .
Properties
CAS No. |
137245-42-2 |
|---|---|
Molecular Formula |
C62H118NO15P |
Molecular Weight |
1148.592 |
IUPAC Name |
[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C62H118NO15P/c1-5-9-13-17-21-25-26-30-34-38-42-46-56(67)74-53(45-41-37-33-29-24-20-16-12-8-4)49-58(69)77-61-59(62(70)76-54(50-64)60(61)78-79(71,72)73)63-55(66)48-52(44-40-36-32-28-23-19-15-11-7-3)75-57(68)47-51(65)43-39-35-31-27-22-18-14-10-6-2/h51-54,59-62,64-65,70H,5-50H2,1-4H3,(H,63,66)(H2,71,72,73)/t51-,52-,53-,54-,59-,60-,61-,62+/m1/s1 |
InChI Key |
RFITZFWXSQGGRN-VDAIIDBHSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CC(CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)


![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

